molecular formula C19H25N3O2 B6086953 2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine

2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine

Cat. No. B6086953
M. Wt: 327.4 g/mol
InChI Key: AKOGOIVZMPKPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine is a novel compound that has been synthesized for various scientific research applications. This compound belongs to the class of morpholine derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the production of inflammatory cytokines, which are responsible for the inflammation seen in various diseases.
Biochemical and Physiological Effects:
2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antifungal and antibacterial properties. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

The advantages of using 2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine in lab experiments include its high yield and purity, low toxicity profile, and promising results in various scientific research applications. However, the limitations of using this compound include the limited understanding of its mechanism of action and its potential side effects, which need to be further studied.

Future Directions

There are several future directions for the study of 2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine. One direction is to further study its mechanism of action to better understand how it works. Another direction is to investigate its potential in the treatment of other diseases, such as fungal and bacterial infections. Additionally, further studies can be conducted to optimize its synthesis method and improve its purity. Lastly, the compound can be studied in combination with other drugs to determine its potential in combination therapy.
In conclusion, 2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine is a promising compound that has shown potential in various scientific research applications. Its synthesis method is efficient, and it has a low toxicity profile. However, further studies are needed to fully understand its mechanism of action and potential side effects. The compound has several future directions for research, and its potential in combination therapy should also be investigated.

Synthesis Methods

The synthesis of 2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine involves the reaction of morpholine, 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid, and benzyl chloride. The reaction is carried out in the presence of a base and a solvent. The yield of the product is high, and the purity can be improved by recrystallization.

Scientific Research Applications

2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine has been extensively studied for its various scientific research applications. It has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases. Additionally, it has been studied for its antifungal and antibacterial properties.

properties

IUPAC Name

1-(2-benzylmorpholin-4-yl)-3-(4,5-dimethyl-1H-pyrazol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-14-15(2)20-21-18(14)8-9-19(23)22-10-11-24-17(13-22)12-16-6-4-3-5-7-16/h3-7,17H,8-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOGOIVZMPKPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1CCC(=O)N2CCOC(C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine

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